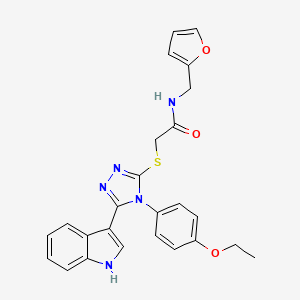
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H23N5O3S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel triazole derivative with potential biological activities. Its structure combines features that may confer various pharmacological effects, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.
Molecular Characteristics
The molecular formula of the compound is C24H25N5O2S with a molecular weight of approximately 447.56 g/mol. The compound includes a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as kinases. A study reported that certain triazole-thiones demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in several cancers .
- Case Studies :
Antimicrobial Activity
The compound's thioether functionality may enhance its antimicrobial properties.
- Antibacterial and Antifungal Effects : Triazole compounds have been documented to exhibit antibacterial and antifungal activities against various pathogens. For example, certain derivatives were tested against Mycobacterium tuberculosis and showed varying degrees of effectiveness compared to standard drugs .
-
Research Findings :
- A study on related thiosemicarbazide derivatives indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Another investigation found that similar compounds inhibited metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders alongside antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances anticancer properties through kinase inhibition |
| Thioether Group | Contributes to antimicrobial activity |
| Furan Ring | Potentially increases bioavailability and solubility |
Eigenschaften
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-2-32-18-11-9-17(10-12-18)30-24(21-15-26-22-8-4-3-7-20(21)22)28-29-25(30)34-16-23(31)27-14-19-6-5-13-33-19/h3-13,15,26H,2,14,16H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVJJWSZFRHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













